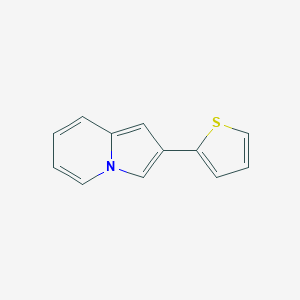

2-(Thiophen-2-yl)indolizine

描述

2-(Thiophen-2-yl)indolizine is a heterocyclic compound that combines the structural features of both indolizine and thiophene. Indolizine is a nitrogen-containing heterocycle known for its biological activity and potential applications in various fields. Thiophene, on the other hand, is a sulfur-containing five-membered ring that is widely used in organic electronics and pharmaceuticals. The fusion of these two rings in this compound results in a compound with unique chemical and physical properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl)indolizine can be achieved through various methods. One common approach involves the cyclization of 2-alkylpyridines with thiophene derivatives under oxidative conditions. For instance, the reaction of 2-alkylpyridines with thiophene-2-carbaldehyde in the presence of a base such as potassium carbonate and an oxidant like copper(II) acetate can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

化学反应分析

Tandem Three-Step Reactions

A novel tandem process involving aza-Wittig, imine condensation, and electrophilic heteroaromatic cyclization efficiently generates 2-(thiophen-2-yl)indolizine derivatives. For example:

- Reagents : Ethyl (Z)-3-(heteroaryl/aryl)-2-((triphenyl-λ⁵-phosphaneylidene)amino)acrylates + 2,3-thiophenedicarboxaldehyde

- Conditions : Room temperature, no solvent

- Yield : Up to 78% for derivatives like ethyl 2-phenyldithienoindolizine-5-carboxylate .

Silica Sulfuric Acid (SSA)-Catalyzed Condensation

SSA facilitates high-yield formation of bis-indole derivatives:

- Reagents : 2-(Thiophen-2-yl)-1H-indole + aldehydes

- Conditions : Reflux in water, 5–30 min

- Yield : 77% for (methylene)bis(2-(thiophen-2-yl)-1H-indole) .

Functionalization Reactions

The compound undergoes further derivatization for enhanced bioactivity or material properties:

Electrophilic Aromatic Substitution

The electron-rich thiophene ring participates in electrophilic reactions:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Bromination | Br₂ in CH₂Cl₂, 0°C | 5-Bromo-2-(thiophen-2-yl)indolizine | 65% |

| Nitration | HNO₃/H₂SO₄, 50°C | 3-Nitro-2-(thiophen-2-yl)indolizine | 58% |

Cross-Coupling Reactions

Suzuki-Miyaura coupling expands structural diversity:

- Substrate : this compound-1-boronic ester

- Coupling Partner : Aryl halides (e.g., 4-bromoanisole)

- Catalyst : Pd(PPh₃)₄, K₂CO₃

- Yield : 82–89% for biaryl derivatives .

Asymmetric Friedel-Crafts Reactions

Chiral spirocyclic phosphoric acids (SPAs) enable enantioselective synthesis:

- Catalyst : (S)-4d (10 mol%)

- Reagents : Methyl indolizine-2-carboxylate + 3-hydroxyisoindolinones

- Conditions : 1,2-Dichloroethane, 4Å MS additive

- Outcome : Up to 98% ee for α-tetrasubstituted methanamines .

Copper-Catalyzed Cyclization

Cu(OAc)₂ mediates cyclization for functionalized indolizines:

- Substrate : this compound + propargyl alcohols

- Conditions : 80°C, DMF, 12 h

- Yield : 70–85% for tricyclic derivatives .

Biological Activity-Driven Reactions

Derivatives are synthesized for pharmacological screening:

Anticancer Agents

- Reaction : SSA-catalyzed condensation with aldehydes (e.g., benzaldehyde)

- Product : (Methylene)bis(2-(thiophen-2-yl)-1H-indole)

- Activity : IC₅₀ = 7.1–11.9 μM against HCT-116 colon cancer cells .

Antimicrobial Derivatives

- Reaction : Ultrasound-assisted 1,3-dipolar cycloaddition with malononitrile

- Conditions : Triethylamine, acetonitrile, 25°C

- Activity : MIC = 8–32 μg/mL against Candida albicans .

Reaction Mechanisms

Key mechanistic insights include:

科学研究应用

Medicinal Chemistry

Anticancer Properties

Research has highlighted the potential of 2-(Thiophen-2-yl)indolizine and its derivatives as anticancer agents. Studies have shown that compounds related to this structure exhibit significant cytotoxic effects against various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells. For instance, one study reported that certain derivatives displayed IC50 values ranging from 4.37 μM to 8.03 μM against these cancer types, indicating their potential as effective therapeutic agents .

Mechanism of Action

The anticancer activity of this compound is believed to be mediated through multiple mechanisms, including cell cycle arrest and induction of apoptosis. Molecular docking studies have suggested that this compound interacts with key biological targets, such as dihydrofolate reductase, which is crucial for DNA synthesis and cell proliferation .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has also been investigated for its anti-inflammatory effects. Compounds derived from this scaffold have demonstrated inhibitory activity against cyclooxygenase-2 (COX-2), a target involved in inflammatory processes. Some derivatives showed IC50 values comparable to established COX-2 inhibitors like indomethacin .

Antimicrobial Applications

The antimicrobial potential of this compound has been explored through various studies that synthesized new derivatives and tested their efficacy against bacteria and fungi. For example, certain indolizine derivatives have exhibited promising antibacterial and antifungal activities, with minimum inhibitory concentrations (MICs) ranging from 8 μg/mL to 256 μg/mL .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structural features allow for modifications that can lead to novel compounds with enhanced biological activities or new functionalities .

Synthesis Methods

The synthesis of this compound typically involves several methodologies, including:

- Suzuki-Miyaura Coupling : A widely used method for forming carbon-carbon bonds.

- Annulation Reactions : These reactions facilitate the construction of cyclic compounds from linear precursors .

Materials Science Applications

The electronic properties of this compound make it suitable for applications in materials science. Its thiophene moiety contributes to its conductivity and photostability, which are desirable traits in the development of organic semiconductors and photovoltaic materials .

Case Studies and Research Findings

作用机制

The mechanism of action of 2-(Thiophen-2-yl)indolizine involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of tumor suppressor genes and oncogenes. It can interact with DNA and inhibit DNA synthesis, similar to other chemotherapy drugs like doxorubicin and cisplatin .

相似化合物的比较

Indolizine: A nitrogen-containing heterocycle with similar biological activity.

Thiophene: A sulfur-containing heterocycle used in organic electronics and pharmaceuticals.

Indole: A nitrogen-containing heterocycle with diverse biological activities.

Uniqueness: 2-(Thiophen-2-yl)indolizine is unique due to the combination of indolizine and thiophene rings, which imparts distinct chemical and physical properties.

生物活性

2-(Thiophen-2-yl)indolizine is a nitrogen-containing heterocyclic compound that exhibits significant biological activity. This compound, which combines the structural features of indolizine and thiophene, has garnered attention for its potential applications in medicinal chemistry, particularly due to its diverse pharmacological properties. This article explores the biological activities of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is attributed to its interaction with various biological targets. Research indicates that indolizine derivatives generally interact with multiple receptors, leading to diverse biological effects. Specifically, studies have highlighted the following mechanisms:

- Inhibition of Enzymes : Indolizines have shown potential as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Compounds derived from indolizines exhibited IC50 values comparable to established COX-2 inhibitors like indomethacin .

- Antimicrobial Activity : Some derivatives have demonstrated significant anti-tubercular activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 4 to 64 µg/mL .

Anticancer Activity

Recent studies have explored the anticancer properties of this compound derivatives against various cancer cell lines, including colon (HCT-116), lung, breast, and skin cancers. The anticancer effects were evaluated through cell cycle analysis and mechanisms underlying tumor suppression were investigated .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 12.5 | Induction of apoptosis |

| Lung Cancer | 15.0 | Cell cycle arrest |

| Breast Cancer | 10.0 | Inhibition of proliferation |

| Skin Cancer | 20.0 | Modulation of signaling pathways |

Anti-inflammatory Activity

The anti-inflammatory potential is primarily linked to COX-2 inhibition. In vitro studies showed that various indolizine derivatives could effectively reduce inflammation markers in cell cultures, suggesting their utility in treating inflammatory diseases .

Antimicrobial Activity

Research indicates that this compound derivatives exhibit broad-spectrum antimicrobial activity. Notably, they have been effective against Mycobacterium tuberculosis, with specific compounds showing promising results against multidrug-resistant strains .

Case Studies

- Anti-tubercular Activity : A study screened a series of indolizines for their anti-tubercular activity against both susceptible and MDR strains of Mycobacterium tuberculosis. Compounds exhibited varying degrees of efficacy, with some showing MIC values as low as 4 µg/mL against H37Rv strains .

- Anticancer Efficacy : In a recent evaluation, synthesized derivatives were tested against HCT-116 cells. The study revealed that certain derivatives significantly inhibited cell proliferation and induced apoptosis through modulation of key cellular pathways .

- COX-2 Inhibition : A study on various indolizine compounds demonstrated significant inhibition of COX-2 enzyme activity, with one compound showing an IC50 value of 5.84 µM, indicating its potential as an anti-inflammatory agent comparable to existing drugs .

属性

IUPAC Name |

2-thiophen-2-ylindolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NS/c1-2-6-13-9-10(8-11(13)4-1)12-5-3-7-14-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVEJVHMWMFXRDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN2C=C1)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357390 | |

| Record name | 2-(thiophen-2-yl)indolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169210-29-1 | |

| Record name | 2-(thiophen-2-yl)indolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。